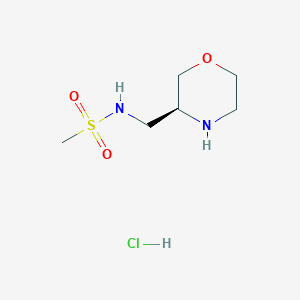
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a morpholine ring, a sulfonamide group, and a hydrochloride salt, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride in the presence of a base, followed by the introduction of a hydrochloride salt to form the final product. The reaction conditions often include:
Reactants: Morpholine, methanesulfonyl chloride, and a base such as triethylamine.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Purification: The product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
科学研究应用
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of (S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial or anticancer activities.
相似化合物的比较
Similar Compounds
- (S)-Methyl 2-(morpholin-3-yl)acetate hydrochloride
- Methyl-morpholin-3-ylmethyl-amine dihydrochloride
Uniqueness
(S)-N-(Morpholin-3-ylmethyl)methanesulfonamide hydrochloride is unique due to its specific combination of a morpholine ring and a sulfonamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C6H15ClN2O3S |
|---|---|
分子量 |
230.71 g/mol |
IUPAC 名称 |
N-[[(3S)-morpholin-3-yl]methyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O3S.ClH/c1-12(9,10)8-4-6-5-11-3-2-7-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI 键 |
ZTEKNFFKDJJNMF-RGMNGODLSA-N |
手性 SMILES |
CS(=O)(=O)NC[C@H]1COCCN1.Cl |
规范 SMILES |
CS(=O)(=O)NCC1COCCN1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



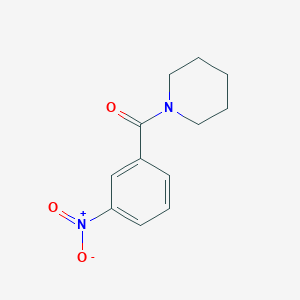
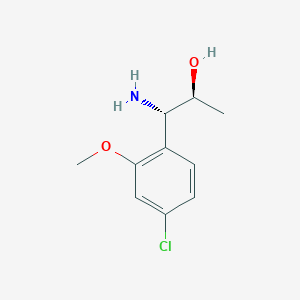

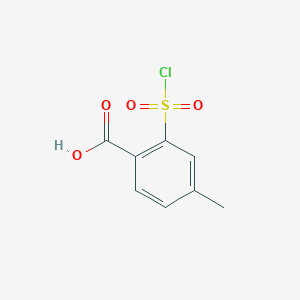


![N-Hydroxy-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13054213.png)
![Spiro[cyclohexane-1,3'-indoline]-5'-carboxylicacid trifluoroacetate](/img/structure/B13054220.png)

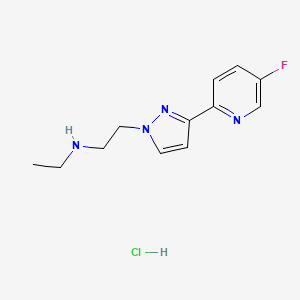
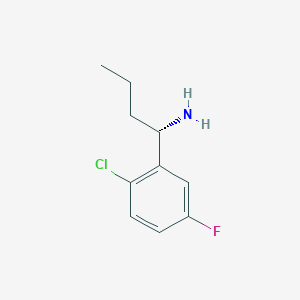

![(1S,2S)-1-Amino-1-[2-(methylethyl)phenyl]propan-2-OL](/img/structure/B13054269.png)
